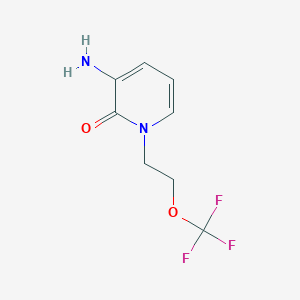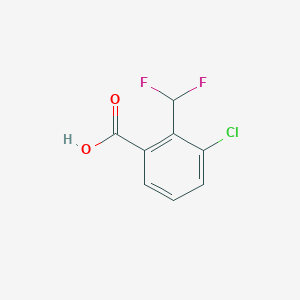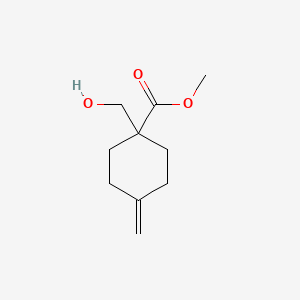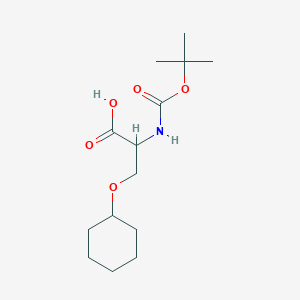
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 3-position and a trifluoromethoxyethyl group at the 1-position. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one typically involves multi-step organic synthesis. One common approach is to start with a pyridinone derivative and introduce the amino group through a substitution reaction. The trifluoromethoxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one imparts unique properties such as increased chemical stability and lipophilicity, making it distinct from its analogs. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C8H9F3N2O2 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
3-amino-1-[2-(trifluoromethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)15-5-4-13-3-1-2-6(12)7(13)14/h1-3H,4-5,12H2 |
InChI-Schlüssel |
KGMBYYCFDIIFPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C(=C1)N)CCOC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)

